5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one
Description
5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one is a heterocyclic compound featuring a triazolidinone core fused with a 1-oxonaphthalene moiety. The triazolidinone ring (1,2,4-triazolidin-3-one) is a five-membered ring containing three nitrogen atoms, while the 1-oxonaphthalen-2-ylidene group introduces a planar aromatic system with electron-withdrawing properties.
Its characterization would rely on techniques such as ¹H NMR, mass spectrometry (MS), and X-ray crystallography (using programs like SHELXL for refinement) .
Properties
CAS No. |
62353-83-7 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(1-hydroxynaphthalen-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H9N3O2/c16-10-8-4-2-1-3-7(8)5-6-9(10)11-13-12(17)15-14-11/h1-6,16H,(H2,13,14,15,17) |
InChI Key |
MJYKOSFIBFDEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or alkylated triazole derivatives.
Scientific Research Applications
5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxynaphthalen-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a broader class of triazole/imidazolidinone derivatives with ylidene substituents. Key structural analogs and their distinguishing features are summarized below:
Key Observations
Electronic Effects: The target compound’s 1-oxonaphthalen-2-ylidene group enhances electron deficiency compared to sulfur-containing analogs (e.g., thienyl in or thiazole in ), which may improve interactions with electron-rich biological targets.
Synthetic Challenges :
- Microwave-assisted synthesis attempts for 6a resulted in complex mixtures, suggesting that traditional reflux methods (as likely used for the target compound) are more reliable for ylidene derivatives.
- Triazole-thiol derivatives require protective-group strategies due to thiol reactivity, whereas the target compound’s oxo group simplifies handling.
Biological Activity: While explicit data for the target compound is lacking, triazole-thiol derivatives demonstrate bioactivity, implying that the triazolidinone core is pharmacologically relevant. The imidazolidinone analog targets fibrinogen binding, suggesting that naphthalene-based ylidene systems may have niche applications in modulating protein interactions.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one is a compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolidinones, characterized by a triazole ring fused with a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 213.22 g/mol. The presence of the naphthalenylidene moiety contributes to its unique chemical properties and potential reactivity.
Synthesis
The synthesis of 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one typically involves the condensation of naphthalene derivatives with hydrazine derivatives under acidic or basic conditions. This process yields the target compound through cyclization and subsequent functionalization.
Antimicrobial Activity
Research indicates that compounds within the triazolidinone family exhibit significant antimicrobial properties. In vitro studies have shown that 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one demonstrates activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antitumor Activity
Recent studies have also highlighted the cytotoxic effects of this compound against cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one induces apoptosis, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.
The biological activity of 5-(1-Oxonaphthalen-2(1H)-ylidene)-1,2,4-triazolidin-3-one is believed to involve:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Induction of oxidative stress : It generates reactive oxygen species (ROS), leading to cellular damage in cancer cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
